Positional Isomerism Dictates Target Engagement: 5-Substituted IDO Inhibition vs. 4-Substituted PDE4 Bias
The target compound, a 5-substituted isoindole-1,3-dione, exhibits IDO inhibitory activity (IC50 = 100 nM) as documented in BindingDB under patent examples US9320732 and US10034939 [1]. In contrast, the 4-substituted positional isomer (CAS 892852-83-4) is reported to share the isoindole-1,3-dione pharmacophore with apremilast, a known PDE4 inhibitor, indicating a shift in pharmacological target preference driven solely by the substitution position . This demonstrates that the 5-position attachment is a structural determinant for IDO engagement that cannot be replicated by the 4-substituted analog.
| Evidence Dimension | Enzyme inhibition (IDO) vs. structural target bias |
|---|---|
| Target Compound Data | IDO IC50 = 100 nM (human IDO, His-tagged, E. coli expressed) |
| Comparator Or Baseline | CAS 892852-83-4 (4-substituted isomer): no IDO data reported; scaffold linked to PDE4 inhibition |
| Quantified Difference | Qualitative target shift: IDO (5-substituted) → PDE4 (4-substituted) |
| Conditions | Human IDO enzyme assay with N-terminal His tag; purified from E. coli |
Why This Matters
For researchers building IDO-targeted libraries, procuring the 5-substituted isomer is essential; the 4-substituted analog cannot serve as a surrogate due to divergent primary target engagement.
- [1] BindingDB. BDBM223007: IC50 = 100 nM, Human IDO enzyme assay. https://bindingdb.org (accessed 2026-05-08). View Source
